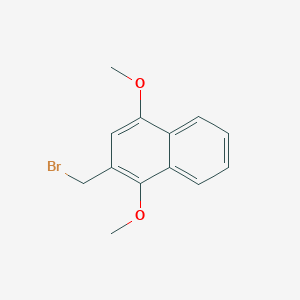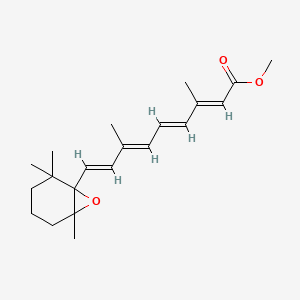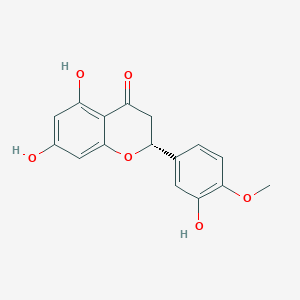
9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine (9-O-BS-THP) is an important compound in the field of synthetic organic chemistry. It is a synthetic product of the benzene ring, which has been used in a variety of applications due to its unique properties. This compound is a versatile building block for the synthesis of many organic compounds, and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other materials. It has also been used in the synthesis of various bioactive compounds such as peptides, peptidomimetics, and peptidomimetic analogs, which have potential applications in the fields of medicine and biotechnology.
Mechanism of Action
The mechanism of action of 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine is not well understood. However, it is known to act as a catalyst in the synthesis of various organic compounds, and it is believed that it may also act as a proton donor in some reactions. It is also known to form complexes with other compounds, which can affect their reactivity and properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to be an effective catalyst in the synthesis of various organic compounds, and it is believed to have potential applications in the fields of medicine and biotechnology.
Advantages and Limitations for Lab Experiments
The advantages of using 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine in lab experiments include its low cost, its availability, and its versatility. It is also a relatively safe compound, which makes it suitable for use in laboratory settings. The main limitation of using this compound in lab experiments is its reactivity, which can make it difficult to control the reaction conditions and the outcome of the reaction.
Future Directions
For the use of 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine include its application in the synthesis of various bioactive compounds, such as peptides, peptidomimetics, and peptidomimetic analogs, which have potential applications in the fields of medicine and biotechnology. It could also be used in the synthesis of various polymers, which have potential applications in the fields of materials science and nanotechnology. Additionally, this compound could be used in the synthesis of various drugs and agrochemicals, which could be used to treat a variety of diseases and pests. Finally, further research could be conducted to explore the mechanism of action of this compound and its potential applications in the fields of medicine and biotechnology.
Synthesis Methods
9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille reaction. The Grignard reaction involves the use of a Grignard reagent and a metal halide to form a carbon-carbon bond. The Wittig reaction involves the use of an alkene and a phosphonium salt to form a carbon-carbon bond. The Stille reaction involves the use of a palladium catalyst and a stannane to form a carbon-carbon bond. All of these methods are commonly used in the synthesis of this compound.
Scientific Research Applications
9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine has been used in a variety of scientific research applications due to its unique properties. It has been used in the synthesis of various bioactive compounds, such as peptides, peptidomimetics, and peptidomimetic analogs, which have potential applications in the fields of medicine and biotechnology. It has also been used in the synthesis of various polymers, which have potential applications in the fields of materials science and nanotechnology.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine involves the protection of the hydroxyl group on the tetrahydropalmatrubine molecule with a benzenesulfonyl group. This is followed by the oxidation of the secondary alcohol to a ketone, and then the reduction of the ketone to a secondary alcohol. Finally, the benzenesulfonyl group is removed to yield the desired product.", "Starting Materials": [ "Tetrahydropalmatrubine", "Benzenesulfonyl chloride", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Tetrahydropalmatrubine is dissolved in acetic acid and cooled to 0°C.", "Benzenesulfonyl chloride is added dropwise to the solution with stirring.", "The reaction mixture is stirred at 0°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.", "The reaction mixture is poured into water and extracted with dichloromethane.", "The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the protected product.", "The protected product is dissolved in methanol and cooled to 0°C.", "Sodium borohydride is added to the solution with stirring.", "The reaction mixture is stirred at 0°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.", "The reaction mixture is quenched with hydrochloric acid and extracted with dichloromethane.", "The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the secondary alcohol.", "The secondary alcohol is dissolved in a mixture of hydrochloric acid and water.", "Sodium borohydride is added to the solution with stirring.", "The reaction mixture is stirred at room temperature for 2 hours, then quenched with sodium hydroxide.", "The mixture is extracted with dichloromethane.", "The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired product." ] } | |
| 1095271-88-7 | |
Molecular Formula |
C₂₆H₂₇NO₆S |
Molecular Weight |
481.56 |
synonyms |
5,8,13,13a-Tetrahydro-2,3,10-trimethoxy-6H-dibenzo[a,g]quinolizin-9-ol, , 9-Benzenesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)


